D-arabinose 5-phosphate

Übersicht

Beschreibung

D-arabinose 5-phosphate is a phosphorylated sugar derivative that plays a crucial role in various biological processes. It is an intermediate in the pentose phosphate pathway and is involved in the biosynthesis of important cellular components such as lipopolysaccharides in Gram-negative bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-arabinose 5-phosphate can be synthesized through the isomerization of D-ribulose 5-phosphate. This reaction is catalyzed by the enzyme this compound isomerase. The reaction conditions typically involve a buffered aqueous solution at a neutral pH .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overexpress the enzymes required for the conversion of D-ribulose 5-phosphate to this compound .

Types of Reactions:

Isomerization: this compound undergoes isomerization to form D-ribulose 5-phosphate, catalyzed by this compound isomerase.

Common Reagents and Conditions:

Isomerization: Neutral pH, buffered aqueous solution, presence of this compound isomerase.

Condensation: Presence of phosphoenolpyruvate and 3-deoxy-D-manno-octulosonate 8-phosphate synthase.

Major Products:

D-ribulose 5-phosphate: Formed through isomerization.

3-deoxy-D-manno-octulosonate 8-phosphate: Formed through condensation with phosphoenolpyruvate.

Wissenschaftliche Forschungsanwendungen

Biochemical Role in Metabolism

D-arabinose 5-phosphate is an intermediate in the biosynthesis of KDO (3-deoxy-D-manno-octulosonic acid), which is essential for the formation of lipopolysaccharides in Gram-negative bacteria. The enzyme this compound isomerase (API) catalyzes the interconversion between this compound and D-ribulose 5-phosphate, linking it to the pentose phosphate pathway (PPP) . This connection underscores its metabolic significance, as it contributes to nucleotide synthesis and cellular respiration.

Enzyme Characterization and Assay Development

D-Ara-5P serves as a substrate for various enzymatic assays aimed at characterizing enzymes involved in carbohydrate metabolism. For instance, it has been used to identify and differentiate enzymes such as this compound isomerase . The ability to utilize D-Ara-5P in these assays allows researchers to explore enzyme kinetics and mechanisms, enhancing our understanding of metabolic regulation.

Table 1: Enzymatic Applications of this compound

| Enzyme | Function | Application |

|---|---|---|

| This compound isomerase | Converts D-Ara-5P to D-ribulose 5-phosphate | Characterization of enzyme activity |

| D-xylulose 5-phosphate epimerase | Catalyzes interconversion of sugar phosphates | Studying metabolic flux in the PPP |

| Transketolase | Transfers two-carbon units between sugars | Investigating carbohydrate metabolism pathways |

Therapeutic Potential

Given its role in bacterial LPS biosynthesis, this compound has been investigated for its potential as a target for antibiotic development. Inhibition of API could disrupt LPS synthesis, leading to increased susceptibility of bacteria to host immune responses or antibiotics . Research into small molecule inhibitors that target this pathway is ongoing, with promising results indicating that manipulating D-Ara-5P levels could be a viable strategy for developing new antimicrobial agents.

Case Studies

Several studies have highlighted the applications of this compound in different contexts:

- Study on E. coli Mutants : A study demonstrated that E. coli mutants deficient in KDO biosynthesis could be complemented by providing exogenous D-Ara-5P. This highlighted the compound's crucial role in bacterial growth and survival under specific conditions .

- Inhibition Studies : Research focusing on the inhibition of arabinose 5-phosphate isomerase showed that targeting this enzyme could effectively reduce LPS production in pathogenic bacteria, suggesting a novel approach to antibiotic therapy .

Wirkmechanismus

D-arabinose 5-phosphate exerts its effects primarily through its role as an intermediate in the pentose phosphate pathway. It is converted to D-ribulose 5-phosphate by this compound isomerase. This conversion is crucial for the biosynthesis of nucleotides and amino acids. Additionally, it condenses with phosphoenolpyruvate to form 3-deoxy-D-manno-octulosonate 8-phosphate, which is essential for lipopolysaccharide biosynthesis in Gram-negative bacteria .

Vergleich Mit ähnlichen Verbindungen

D-ribulose 5-phosphate: An isomer of D-arabinose 5-phosphate involved in the pentose phosphate pathway.

D-ribose 5-phosphate: Another pentose phosphate pathway intermediate.

3-deoxy-D-manno-octulosonate 8-phosphate: A product formed from the condensation of this compound and phosphoenolpyruvate.

Uniqueness: this compound is unique due to its specific role in lipopolysaccharide biosynthesis in Gram-negative bacteria. This makes it a critical target for studying bacterial virulence and developing new antibiotics .

Biologische Aktivität

D-arabinose 5-phosphate (A5P) is a significant metabolite in various biological processes, particularly in the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria. This article explores the biological activity of A5P, its enzymatic roles, and its implications in microbial physiology and potential therapeutic applications.

Role in Lipopolysaccharide Biosynthesis

A5P is crucial for the synthesis of 3-deoxy-D-manno-octulosonate (KDO), a key component of LPS, which is vital for the structural integrity and functionality of the bacterial outer membrane. The enzyme d-arabinose-5-phosphate isomerase (API) catalyzes the interconversion between A5P and d-ribulose-5-phosphate (Ru5P), facilitating the production of KDO from A5P through subsequent enzymatic reactions .

Enzymatic Pathway

The enzymatic pathway involving A5P can be summarized as follows:

- Conversion of A5P to Ru5P : Catalyzed by API, this step is essential for entering the KDO biosynthetic pathway.

- Formation of KDO : KDO8PS catalyzes the reaction between phosphoenolpyruvate (PEP) and A5P to produce KDO8P, which is further processed to yield KDO .

Enzymatic Properties of this compound Isomerase

The characterization of APIs reveals their specificity and kinetic parameters. For instance, the API from Clostridium tetani has been shown to specifically convert A5P to Ru5P with optimal activity at a pH range of 6 to 8 .

Table 1: Kinetic Parameters of this compound Isomerases

| Enzyme Source | Substrate Conversion | Optimal pH | k_cat (s⁻¹) | K_m (mM) |

|---|---|---|---|---|

| C. tetani API | A5P ↔ Ru5P | 6 - 8 | 0.45 | 0.56 |

| E. coli API | A5P ↔ Ru5P | 6 - 8 | 0.50 | 0.60 |

This table illustrates that while different sources of APIs exhibit similar kinetic parameters, variations exist that could influence their efficiency in vivo.

Regulatory Functions

Beyond its role in biosynthesis, A5P may function as a regulatory molecule within bacterial cells. It has been observed to inhibit several enzymes involved in metabolic pathways, suggesting a potential regulatory role in cellular metabolism . This aspect highlights the dual functionality of A5P as both a substrate in biosynthetic pathways and a modulator of enzymatic activity.

Case Study 1: API Activity in Escherichia coli

Research involving E. coli mutants deficient in KDO formation demonstrated that supplementation with A5P could restore viability under specific growth conditions. In these studies, varying concentrations of A5P were tested to determine the minimal effective dose required for growth restoration . The results indicated a dose-dependent response, confirming the essential role of A5P in LPS biosynthesis.

Case Study 2: Characterization of CtAPI

The identification and characterization of CtAPI from C. tetani provided insights into its unique properties compared to APIs from Gram-negative bacteria. This study emphasized its specificity for A5P and Ru5P without activity towards other sugars, suggesting an evolutionary adaptation that may reflect its role in a non-LPS producing organism .

Eigenschaften

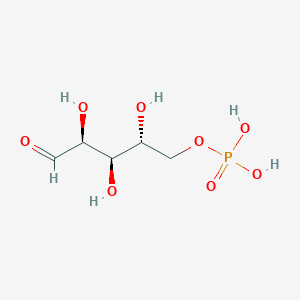

IUPAC Name |

[(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQRONHOSHZGFQ-WDCZJNDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C=O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927171 | |

| Record name | D-Arabinose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Arabinose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13137-52-5 | |

| Record name | D-Arabinose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13137-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013137525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arabinose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Arabinose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.